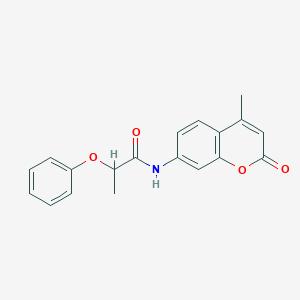
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "7-methylcoumarin-2-yl-(2-phenoxy-2-oxoethyl)-amide" and is a member of the coumarin family of compounds.
作用机制
The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is not well understood. However, it is believed that the compound interacts with metal ions such as copper and iron, leading to the formation of a fluorescent complex. This complex can then be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has not been extensively studied for its biochemical and physiological effects. However, coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It is possible that N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may exhibit similar activities.
实验室实验的优点和局限性
One of the primary advantages of using N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a useful tool for studying the behavior of these metal ions in biological systems.
However, one of the limitations of using this compound is its potential toxicity. Coumarin derivatives have been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine the safety of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide for use in biological systems.
未来方向
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide. One potential area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may serve as a starting point for the development of new probes with improved selectivity and sensitivity.
Another potential area of research is the use of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in drug development. Coumarin derivatives have been shown to have a wide range of biological activities, and further studies are needed to determine the potential therapeutic applications of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide.
In conclusion, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound with potential applications in various fields, including scientific research and drug development. Further studies are needed to fully understand the properties and potential applications of this compound.
合成方法
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide involves the reaction of 7-methylcoumarin-2-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
科学研究应用
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying their behavior in biological systems.
Another potential application of this compound is in the development of new drugs for the treatment of various diseases. Coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may be a promising candidate for drug development due to its unique chemical structure and potential biological activities.
属性
产品名称 |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide |
|---|---|
分子式 |
C19H17NO4 |
分子量 |
323.3 g/mol |
IUPAC 名称 |
N-(4-methyl-2-oxochromen-7-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C19H17NO4/c1-12-10-18(21)24-17-11-14(8-9-16(12)17)20-19(22)13(2)23-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,20,22) |
InChI 键 |
JSXXGLCXYDEDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-(3-methoxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265812.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)




![N-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B265857.png)

![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)